molecular formula C16H17FN2OS B2581440 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea CAS No. 1207052-42-3

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

Cat. No.: B2581440
CAS No.: 1207052-42-3
M. Wt: 304.38
InChI Key: OOXXZLOLRDGNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a useful research compound. Its molecular formula is C16H17FN2OS and its molecular weight is 304.38. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Development

One application of related compounds involves the synthesis of potent nonpeptide antagonists, like the synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea ([18F]4), for radiopharmaceutical use. This process involves a module-assisted two-step one-pot procedure and results in a product with high radiochemical purity, indicating its potential for in vivo imaging applications, particularly in studying CCR1 receptors (Mäding et al., 2006).

Organic Synthesis and Drug Development

In drug development, compounds with similar structural features have been synthesized for potential therapeutic applications. For instance, N-1 arylation of uracil derivatives, a process relevant to the synthesis of various pharmaceuticals, illustrates the chemical versatility and utility of these compounds in creating biologically active molecules. Such methodologies are crucial in developing antiviral and antineoplastic agents, showcasing the compound's role in synthesizing therapeutically relevant molecules (Gondela & Walczak, 2006).

Material Science and Optical Applications

Research into the molecular structure and properties of similar urea derivatives has revealed potential applications in material science, particularly in non-linear optical applications. For instance, the study of 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione demonstrated significant hyperpolarizability, suggesting its use in developing materials for optical technologies (Al-Abdullah et al., 2014).

Anticancer Research

Compounds bearing the fluoro and benzyl components have been evaluated for anticancer activity, showing promise in inhibiting cell growth in various cancer cell lines. This indicates the potential of such compounds in medicinal chemistry for developing new anticancer therapies (Hosamani et al., 2015).

Herbicide Development

Fluorophenyl urea derivatives have also been explored for their herbicidal activity, illustrating the compound's utility in agricultural science. The study of N-cyclopropyl-N'-(2-fluorophenyl) urea derivatives demonstrated selective herbicidal action, showcasing the application of such compounds in developing new, more effective herbicides (Gardner et al., 1985).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c17-13-5-3-12(4-6-13)10-18-15(20)19-11-16(7-8-16)14-2-1-9-21-14/h1-6,9H,7-8,10-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXXZLOLRDGNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.